6-(1-Methylcyclobutyl)pyridin-3-ol
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Overview
Description
6-(1-Methylcyclobutyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a 1-methylcyclobutyl group at the 6-position and a hydroxyl group at the 3-position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylcyclobutyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization reaction of 2,6-dichloro-4-methylnicotinonitrile with appropriate reagents to introduce the 1-methylcyclobutyl group and the hydroxyl group at the desired positions . The reaction conditions typically involve the use of solvents such as methanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylcyclobutyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
6-(1-Methylcyclobutyl)pyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(1-Methylcyclobutyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridin-3-ol: Similar structure with an amino group instead of a methylcyclobutyl group.
Pyridin-2-ol: Differing in the position of the hydroxyl group and the absence of the methylcyclobutyl group.
Pyridin-4-ol: Hydroxyl group at the 4-position instead of the 3-position
Uniqueness
6-(1-Methylcyclobutyl)pyridin-3-ol is unique due to the presence of the 1-methylcyclobutyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-(1-methylcyclobutyl)pyridin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-10(5-2-6-10)9-4-3-8(12)7-11-9/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
QRQHXBXWVPHUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
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